molecular formula C30H26N2O3 B1580614 6'-(diethylamino)-2'-(phenylamino)spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one CAS No. 29512-46-7

6'-(diethylamino)-2'-(phenylamino)spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one

Cat. No.: B1580614
CAS No.: 29512-46-7
M. Wt: 462.5 g/mol
InChI Key: SVTBGPICDZDBFU-UHFFFAOYSA-N
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Description

6'-(diethylamino)-2'-(phenylamino)spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one is a complex organic compound that belongs to the family of xanthene dyes. These dyes are known for their vibrant colors and are widely used in various applications ranging from biological staining to industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: This compound can be synthesized through a multi-step process involving the condensation of appropriate precursors. A common starting point is the reaction of isobenzofuran-1(3H)-one with diethylamine and phenylamine under controlled conditions to form the desired spiro compound. The reaction typically requires a catalyst and specific temperatures to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the preparation involves large-scale reactors with stringent control over reaction parameters such as temperature, pressure, and pH. Solvent extraction and purification steps are employed to isolate the product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of quinone derivatives.

  • Reduction: Reduction of the compound typically leads to the formation of colorless leuco compounds.

  • Substitution: It can participate in substitution reactions, particularly at the diethylamino and phenylamino groups.

Common Reagents and Conditions

  • Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

  • Reduction: Common reducing agents include sodium borohydride (NaBH₄) and hydrogen gas (H₂) with a palladium catalyst.

  • Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

Major Products

  • Oxidation: Quinone derivatives with altered electronic properties.

  • Reduction: Leuco forms which are typically colorless.

  • Substitution: Modified spiro compounds with different functional groups.

Scientific Research Applications

Chemistry: Used as a fluorescent probe due to its strong fluorescence properties, making it invaluable in spectroscopy and analytical chemistry.

Biology: In biological research, it serves as a staining agent for cellular components, aiding in the visualization of cells and tissues under a microscope.

Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment due to its ability to generate reactive oxygen species upon irradiation with light.

Industry: Applied in the manufacturing of fluorescent inks, dyes, and as a tracer in water treatment processes.

Mechanism of Action

The compound's effects are primarily due to its ability to absorb light and re-emit it at a different wavelength, a property known as fluorescence. This occurs through the excitation of electrons within the molecule to higher energy states, followed by the release of energy as visible light upon their return to the ground state. In photodynamic therapy, the generated reactive oxygen species can induce cellular damage in targeted cancer cells.

Comparison with Similar Compounds

Compared to other xanthene dyes such as fluorescein and rhodamine, 6'-(diethylamino)-2'-(phenylamino)spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one is unique due to its specific spiro configuration, which imparts distinct photophysical properties. Similar compounds include:

  • Fluorescein: Known for its use in biological staining and diagnostic applications.

  • Rhodamine: Widely used in laser dyes and fluorescent probes.

  • Eosin: Utilized in histology for staining tissues.

The uniqueness of this compound lies in its enhanced stability and specific absorption/emission spectra, making it suitable for specialized applications that require robust performance and high sensitivity.

Properties

IUPAC Name

2'-anilino-6'-(diethylamino)spiro[2-benzofuran-3,9'-xanthene]-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H26N2O3/c1-3-32(4-2)22-15-16-25-28(19-22)34-27-17-14-21(31-20-10-6-5-7-11-20)18-26(27)30(25)24-13-9-8-12-23(24)29(33)35-30/h5-19,31H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVTBGPICDZDBFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C3(C4=CC=CC=C4C(=O)O3)C5=C(O2)C=CC(=C5)NC6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60952016
Record name 2'-Anilino-6'-(diethylamino)-3H-spiro[2-benzofuran-1,9'-xanthen]-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60952016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

462.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29512-46-7
Record name 3-Diethylamino-7-anilinofluoran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29512-46-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6'-(Diethylamino)-2'-(phenylamino)spiro(isobenzofuran-1(3H),9'-(9H)xanthene)-3-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029512467
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2'-Anilino-6'-(diethylamino)-3H-spiro[2-benzofuran-1,9'-xanthen]-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60952016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6'-(diethylamino)-2'-(phenylamino)spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.145
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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